(S)-bisoprolol monofumarate is a selective beta-1 adrenergic receptor blocker primarily used in the treatment of hypertension and heart failure. It is a derivative of bisoprolol, which is known for its high selectivity for beta-1 receptors compared to beta-2 receptors, making it effective in managing cardiovascular conditions with fewer side effects related to bronchial and vascular smooth muscle. The compound is classified under the category of beta-blockers, which are commonly prescribed to reduce heart rate, decrease myocardial oxygen demand, and improve exercise tolerance.
(S)-bisoprolol monofumarate is synthesized from bisoprolol through the formation of a fumarate salt. Bisoprolol itself is derived from a combination of various chemical precursors, including phenol derivatives and propanolamine.
The synthesis of (S)-bisoprolol monofumarate typically involves the following steps:
The reaction conditions, such as temperature and solvent choice, play a crucial role in optimizing the yield and purity of (S)-bisoprolol monofumarate. Typically, polar solvents are used to facilitate the dissolution of both bisoprolol and fumaric acid.
(S)-bisoprolol monofumarate has a complex molecular structure characterized by:
(S)-bisoprolol monofumarate can undergo various chemical reactions typical for beta-blockers:
The stability of (S)-bisoprolol monofumarate is influenced by pH levels and temperature. Therefore, storage conditions must be optimized to maintain its efficacy.
(S)-bisoprolol monofumarate exerts its therapeutic effects primarily through:
Clinical studies have shown that (S)-bisoprolol effectively lowers blood pressure and improves outcomes in patients with heart failure due to its specific action on cardiac beta-1 receptors.
The melting point of (S)-bisoprolol monofumarate is around 140-145 °C, indicating good thermal stability for pharmaceutical applications.
(S)-bisoprolol monofumarate is primarily used in clinical settings for:
The chemoenzymatic synthesis of (S)-bisoprolol monofumarate delivers high enantiomeric purity (96% ee) through a six-step route starting from racemic chlorohydrin 1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol. Lipase B from Candida antarctica (CALB) catalyzes the enantioselective transesterification of this chlorohydrin, yielding the (R)-chlorohydrin intermediate with >99% ee. Subsequent nucleophilic substitution with isopropylamine in methanol affords (S)-bisoprolol, which is converted to the hemifumarate salt. This approach achieves 19% overall yield and circumvents the need for expensive enantiopure starting materials like (R)-epichlorohydrin [1] [7]. The absolute configuration is confirmed via specific rotation values ([α]D²⁰ = −17.0, c 1.0, MeOH), consistent with literature [1].
CALB-catalyzed kinetic resolution (KR) is pivotal for obtaining the chiral chlorohydrin intermediate. Racemic chlorohydrin undergoes transesterification with vinyl butanoate in anhydrous acetonitrile, achieving an enantioselectivity (E-value) of 52. The reaction exhibits 99% ee for the remaining (R)-alcohol at 50% conversion after 25 hours. Acetonitrile outperforms traditional solvents like toluene by reducing environmental impact while maintaining selectivity. The acylated (S)-ester product (S)-1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-yl butanoate is obtained in 51% yield and 75% ee [1] [4].
Table 1: Optimization of CALB-Catalyzed Kinetic Resolution
Parameter | Optimal Condition | Effect on Performance |
---|---|---|
Solvent | Anhydrous acetonitrile | Higher enantioselectivity vs. toluene |
Acyl Donor | Vinyl butanoate | E-value 52; minimal non-enzymatic background acylation |
Temperature | 30°C | Balance between reaction rate and enzyme stability |
Time | 25 hours | 99% ee (R)-alcohol at 50% conversion |
Epichlorohydrin serves as the linchpin for constructing the β-blocker’s propanolamine backbone. In a key step, 4-((2-isopropoxyethoxy)methyl)phenol reacts with epichlorohydrin under basic conditions, generating racemic epoxide 3 and chlorohydrin 4. Lithium chloride-mediated ring-opening of the epoxide enriches chlorohydrin 4 yield (63%, 99% purity). The racemic chlorohydrin is then resolved enzymatically to deliver the (R)-enantiomer required for (S)-bisoprolol [1] [3]. This strategy avoids direct use of enantiopure epichlorohydrin but necessitates a kinetic resolution to achieve stereocontrol.
Oxazolidinone sulfonates enable a scalable, genotoxin-free route to bisoprolol. The synthesis commences with isopropylaminopropanediol reacting with dimethyl carbonate to form oxazolidinone sulfonate. Phase-transfer-catalyzed coupling with 4-hydroxybenzaldehyde yields oxazolidinone benzaldehyde, reduced to oxazolidinone benzyl alcohol. Etherification with isopropyl oxitol furnishes bisoprolol’s core structure. This pathway sidesteps carcinogenic reagents like epichlorohydrin, enhancing process safety. Key impurities (e.g., Ph. Eur. Impurity T, 4-((3-isopropyl-2-oxooxazolidin-5-yl)methoxy)benzaldehyde) are characterized via NMR and HRMS for quality control [6] [9].
Table 2: Key Oxazolidinone Intermediates and Impurities
Compound | Descriptor | Role in Synthesis |
---|---|---|
5-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone | CAS 87844-84-6 | Advanced intermediate post-etherification |
4-((3-Isopropyl-2-oxooxazolidin-5-yl)methoxy)benzaldehyde | Ph. Eur. Impurity T | Aldehyde oxidation byproduct; controlled to <0.1% |
3,3′-((Methylenebis(4,1-phenylene))bis(oxy))bis(1-(isopropylamino)propan-2-ol) | Ph. Eur. Impurity C | Dimer arising from over-alkylation |
Industrial synthesis requires stringent control over process-related impurities. The Ph. Eur. lists five critical bisoprolol impurities: C, D, F, T, and U. Among these:
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8